molecular formula C8H5Br2FO2 B1448918 Methyl 3,4-dibromo-2-fluorobenzoate CAS No. 1807032-90-1

Methyl 3,4-dibromo-2-fluorobenzoate

Cat. No. B1448918
M. Wt: 311.93 g/mol
InChI Key: OBPGHWHDKACUIA-UHFFFAOYSA-N
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Description

“Methyl 3,4-dibromo-2-fluorobenzoate” is a chemical compound with the molecular formula C8H5Br2FO2 . It has an average mass of 311.931 Da and a mono-isotopic mass of 309.864014 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 3,4-dibromo-2-fluorobenzoate” consists of a benzoate group attached to a methyl group and halogen atoms (two bromine and one fluorine) at the 3rd, 4th, and 2nd positions of the benzene ring .

Scientific Research Applications

Radiographic Imaging

Methyl 3,4-dibromo-2-fluorobenzoate and its derivatives have been evaluated for potential use in radiographic imaging. A study by Sprague, Cwalina, and Jenkins (1953) synthesized compounds including 3,5-dibromo-4-fluorobenzoic acid and its esters for radiographic opaque properties. These compounds showed promising results in radiography, comparable to tetraiodophenolphthalein, indicating potential for future medical imaging applications (Sprague, Cwalina, & Jenkins, 1953).

Fluorescent Sensing

A 2014 study by Ye et al. explored the use of a compound related to Methyl 3,4-dibromo-2-fluorobenzoate in fluorescent sensing. The study synthesized a fluorogenic chemosensor for selective detection of aluminum ions (Al3+), demonstrating potential applications in bio-imaging and environmental monitoring (Ye et al., 2014).

Chemical Synthesis Optimization

In the field of chemical synthesis, a study by Yin Jian-zhong (2010) optimized the synthesis of Methyl 2-amino-5-fluorobenzoate, a structurally related compound. This study contributes to the efficient production and potential applications of similar fluorobenzoate derivatives in various chemical industries (Yin Jian-zhong, 2010).

Anaerobic Biodegradation

Research by Stupperich, Konle, and Eckerskorn (1996) investigated the anaerobic O-demethylation of compounds including fluoroanisols. This study provides insights into the biodegradation pathways and environmental impact of fluorinated aromatic compounds like Methyl 3,4-dibromo-2-fluorobenzoate (Stupperich, Konle, & Eckerskorn, 1996).

Antituberculosis Activity

A 2009 study by Koçyiğit-Kaymakçıoğlu et al. focused on the antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. While not directly involving Methyl 3,4-dibromo-2-fluorobenzoate, this research highlights the potential biomedical applications of fluorobenzoic acid derivatives (Koçyiğit-Kaymakçıoğlu et al., 2009).

Shikimic Acid Research

Research in the shikimic acid series, including studies by Bowles et al. (1989, 1990), involves the synthesis and reactivity studies of compounds related to Methyl 3,4-dibromo-2-fluorobenzoate. This research contributes to the understanding of the biosynthesis of aromatic amino acids and has implications in pharmaceutical research (Bowles et al., 1989); (Bowles et al., 1990).

Environmental Biodegradation

A study by Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols to investigate the biodegradation of phenol to benzoate. This research offers valuable information on the environmental fate and breakdown of compounds like Methyl 3,4-dibromo-2-fluorobenzoate (Genthner, Townsend, & Chapman, 1989).

properties

IUPAC Name

methyl 3,4-dibromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPGHWHDKACUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dibromo-2-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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